molecular formula C15H11BrO2 B14142679 [3-(4-Bromophenyl)oxiran-2-yl](phenyl)methanone CAS No. 40327-54-6

[3-(4-Bromophenyl)oxiran-2-yl](phenyl)methanone

Cat. No.: B14142679
CAS No.: 40327-54-6
M. Wt: 303.15 g/mol
InChI Key: UBCKDZOHNXGSOZ-UHFFFAOYSA-N
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Description

2-Benzoyl-3-(4-bromophenyl)oxirane is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers This compound is characterized by the presence of a benzoyl group and a bromophenyl group attached to the oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-3-(4-bromophenyl)oxirane can be achieved through several methods. One common approach involves the reaction of 4-bromobenzaldehyde with benzoyl chloride in the presence of a base, followed by epoxidation of the resulting α,β-unsaturated ketone. The epoxidation can be carried out using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions .

Industrial Production Methods

Industrial production of 2-Benzoyl-3-(4-bromophenyl)oxirane typically involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-3-(4-bromophenyl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Benzoyl-3-(4-bromophenyl)oxirane has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Benzoyl-3-(4-bromophenyl)oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The benzoyl and bromophenyl groups contribute to the compound’s overall reactivity and specificity in targeting certain pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzoyl-3-(4-bromophenyl)oxirane is unique due to the presence of both benzoyl and bromophenyl groups, which enhance its reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions and reactions that are not possible with simpler oxiranes .

Properties

CAS No.

40327-54-6

Molecular Formula

C15H11BrO2

Molecular Weight

303.15 g/mol

IUPAC Name

[3-(4-bromophenyl)oxiran-2-yl]-phenylmethanone

InChI

InChI=1S/C15H11BrO2/c16-12-8-6-11(7-9-12)14-15(18-14)13(17)10-4-2-1-3-5-10/h1-9,14-15H

InChI Key

UBCKDZOHNXGSOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2C(O2)C3=CC=C(C=C3)Br

Origin of Product

United States

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